7-Hydroxycoumarin glucuronide sodium salt
Overview
Description
7-Hydroxy Coumarin Glucuronide (sodium salt), also known as Umbelliferone glucuronide sodium salt, is a phase II metabolite of 7-hydroxycoumarin. It is a derivative of coumarin, a natural compound found in many plants. This compound is often used as a standard for the analysis of 7-hydroxycoumarin metabolites .
Mechanism of Action
Target of Action
The primary target of 7-Hydroxycoumarin glucuronide sodium salt, also known as 7-Hydroxy Coumarin beta-D-Glucuronide Sodium Salt, is the multidrug resistance-associated proteins 3 and 4 . These proteins play a crucial role in the transport of various endogenous and exogenous substances across extracellular and intracellular membranes .
Mode of Action
The compound interacts with its targets by being transported via these proteins . This interaction is part of the body’s Phase II metabolism, where the compound acts as a UDP-glucuronosyltransferase (UDP-GT) metabolite of 7-hydroxycoumarin .
Biochemical Pathways
The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxycoumarin and consequent glucuronidation in the intestine . This process involves the addition of a glucuronic acid group to the 7-hydroxycoumarin molecule, forming 7-Hydroxycoumarin glucuronide .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of 7-hydroxycoumarin, it is formed in the body during the metabolism of coumarin and 7-hydroxycoumarin . The compound’s bioavailability is influenced by these metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the metabolism of coumarin and 7-hydroxycoumarin . As a glucuronide conjugate, it increases the solubility of these compounds, facilitating their excretion from the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lactic acid can promote the formation of more inactive 7-Hydroxycoumarin sulfonate and 7-Hydroxycoumarin glucuronide metabolites . Additionally, an acidic extracellular environment can amplify cancer cell proliferation, indicating that the anticancer effect of 7-Hydroxycoumarin may be weakened by low extracellular pH .
Biochemical Analysis
Biochemical Properties
7-Hydroxycoumarin glucuronide sodium salt interacts with various enzymes and proteins. It is formed from 7-hydroxy coumarin by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 . The nature of these interactions is crucial for the compound’s role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biological context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Coumarin Glucuronide (sodium salt) typically involves the glucuronidation of 7-hydroxycoumarin. This process is catalyzed by the enzyme uridine diphosphate glucuronosyltransferase (UDP-GT) using uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor .
Industrial Production Methods: Industrial production methods for 7-Hydroxy Coumarin Glucuronide (sodium salt) are not widely documented. the process would likely involve large-scale enzymatic glucuronidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Coumarin Glucuronide (sodium salt) primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is a part of phase II metabolism, where the compound is conjugated with glucuronic acid to increase its solubility and facilitate excretion .
Common Reagents and Conditions:
Reagents: Uridine diphosphate glucuronic acid (UDPGA), uridine diphosphate glucuronosyltransferase (UDP-GT).
Conditions: Enzymatic reaction conditions, typically involving a buffer solution at a specific pH and temperature to optimize enzyme activity.
Major Products: The major product of the glucuronidation reaction is 7-Hydroxy Coumarin Glucuronide (sodium salt) itself .
Scientific Research Applications
7-Hydroxy Coumarin Glucuronide (sodium salt) has several applications in scientific research:
Chemistry: Used as a standard for the analysis of 7-hydroxycoumarin metabolites.
Biology: Studied for its role in phase II metabolism and its transport via multidrug resistance-associated proteins.
Industry: Utilized in the fragrance and food industries due to its coumarin derivative properties.
Comparison with Similar Compounds
- 7-Hydroxycoumarin sulfate potassium salt
- 7-Ethoxycoumarin
- Umbelliferone
- 3-Cyanoumbelliferone
- 7-Hydroxycoumarin-3-carboxylic acid
- 6-Hydroxychlorzoxazone
- 7-Amino-4-methylcoumarin
Comparison: 7-Hydroxy Coumarin Glucuronide (sodium salt) is unique due to its specific glucuronidation, which enhances its solubility and excretion. Unlike other similar compounds, it is specifically used as a standard for analyzing 7-hydroxycoumarin metabolites and has distinct applications in studying phase II metabolism .
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLGBDGEPDEME-KSOKONAESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635495 | |
Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168286-98-4 | |
Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxycoumarin β-D-glucuronide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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